![molecular formula C9H9N3O2 B1492313 (2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098157-71-0](/img/structure/B1492313.png)
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2-cyanoethyl pyrazole-3-propanoic acid (CEPPA), is a synthetic organic compound used in laboratory experiments and scientific research. CEPPA is a versatile compound that can be used in a variety of applications. It is a small molecule with a molecular weight of approximately 200 Da, and has a melting point of approximately 168°C. CEPPA is a colorless, odorless, and relatively stable compound.
Scientific Research Applications
Biomedical Applications: Tissue Engineering and Prosthetics
The cyanoethyl group in the compound can be utilized to synthesize polymers with enhanced properties for biomedical applications. For instance, the incorporation of cyanoethyl derivatives into hydrogels can lead to the development of conductive hydrogels . These materials are particularly useful in tissue engineering as scaffolds that can support cell growth and tissue formation. Moreover, their conductive properties allow them to interface with biological systems, which is crucial for developing advanced prosthetic devices that require electrical signals to operate.
Electrochemical Energy Storage: Battery Performance Enhancement
Cyanoethyl derivatives, such as 1-(2-cyanoethyl)pyrrole, have shown promise in improving the high-temperature performance of lithium-ion batteries . By analogy, the cyanoethyl group in the compound could be explored as an electrolyte additive to enhance battery stability and performance under thermal stress. This application is significant for the development of batteries capable of operating in extreme conditions.
Adhesive Technologies: Cyanoacrylate Adhesives
Cyanoacrylate adhesives are known for their rapid polymerization and strong bonding capabilities. The cyano and acrylic acid groups in the compound can potentially be utilized to synthesize new variants of cyanoacrylate adhesives with unique properties . These adhesives have widespread applications in various industries, including medical, where they are used for wound closure and surgical adhesion.
Photovoltaic Devices: Dye-Sensitized Solar Cells (DSSCs)
Compounds with cyano and acrylic acid functionalities have been used as sensitizing dyes in DSSCs . The compound could be explored for its potential as a sensitizer due to its structural similarity. The cyano group can enhance the electron-withdrawing capability, which is beneficial for the efficiency of DSSCs.
Optoelectronics: Organic Light-Emitting Diodes (OLEDs) and Photodetectors
The compound’s structure suggests potential applications in optoelectronic devices. Its conjugated system and electron-withdrawing groups could be advantageous in the design of OLEDs and photodetectors, where charge transfer and light absorption are critical .
properties
IUPAC Name |
(E)-3-[1-(2-cyanoethyl)pyrazol-4-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-1-5-12-7-8(6-11-12)2-3-9(13)14/h2-3,6-7H,1,5H2,(H,13,14)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBKTCHCRTEPU-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NN1CCC#N)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(2-cyanoethyl)-1H-pyrazol-4-yl]prop-2-enoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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